tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate (CAS 1210749-91-9) is a highly specialized, bifunctional building block primarily utilized in the synthesis of targeted covalent inhibitors (TCIs) and advanced functional materials. Structurally, it features a pre-installed acrylamide group—a widely validated Michael acceptor for targeting cysteine residues—coupled with a Boc-protected primary amine on a piperidine core. In procurement and process chemistry, this compound is prioritized because it allows chemists to modularly introduce a covalent warhead early in the synthetic sequence, bypassing the severe chemoselectivity issues and yield penalties associated with late-stage acryloylation [1].
Attempting to substitute this specific compound with its unfunctionalized precursor (tert-butyl piperidin-4-ylcarbamate) forces the chemist to perform late-stage acryloylation on complex, high-value advanced intermediates. This generic approach frequently results in over-acylation, poor chemoselectivity, and significant yield losses due to the high reactivity of acryloyl chloride. Conversely, substituting with the fully deprotected free amine (1-(4-aminopiperidin-1-yl)prop-2-en-1-one) introduces severe handling liabilities; the unprotected primary amine rapidly reacts with the acrylamide moiety via intermolecular Michael addition, leading to self-polymerization and catastrophic purity degradation during storage [1]. Procuring the pre-acryloylated, Boc-protected building block strictly controls stoichiometry and ensures shelf stability until the precise moment of deprotection and coupling.
Late-stage installation of acrylamide warheads using acryloyl chloride on complex APIs frequently suffers from poor chemoselectivity and over-acylation. By utilizing tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate as a pre-functionalized precursor, chemists shift the aggressive acylation step to the beginning of the synthesis. Comparative process data for covalent inhibitor workflows shows that utilizing pre-installed acrylamide building blocks routinely enables final-step coupling yields of 70–85%. In contrast, late-stage acryloylation of advanced piperidine intermediates often drops to 35–50% due to competing reactions at other nucleophilic sites and the need for aggressive chromatographic purification [1].
| Evidence Dimension | Final step coupling/acylation yield |
| Target Compound Data | 70–85% yield (using pre-acryloylated building block) |
| Comparator Or Baseline | 35–50% yield (late-stage acryloylation with acryloyl chloride) |
| Quantified Difference | Up to 40% absolute yield improvement on high-value intermediates |
| Conditions | Standard amide coupling/SNAr vs. late-stage acryloyl chloride addition |
Procuring the pre-functionalized building block prevents the catastrophic loss of expensive, complex intermediates during the final synthetic step.
The unprotected analog, 1-(4-aminopiperidin-1-yl)prop-2-en-1-one, contains both a nucleophilic primary amine and a highly reactive Michael acceptor, making it highly susceptible to intermolecular self-polymerization. Procuring the Boc-protected compound (CAS 1210749-91-9) completely masks the nucleophilic amine. Analytical stability assessments indicate that the Boc-protected monomer maintains >98% purity for over 6 months under standard refrigerated storage (2–8 °C), whereas the free amine degrades or oligomerizes, losing up to 20% purity within days if not stored as a strictly controlled salt [1].
| Evidence Dimension | Shelf-life purity retention |
| Target Compound Data | >98% purity over 6 months (2–8 °C) |
| Comparator Or Baseline | <80% purity within days (unprotected free amine) |
| Quantified Difference | Prevention of rapid oligomerization and purity loss |
| Conditions | Neat storage at 2–8 °C |
Ensures reliable stoichiometry and eliminates the need for ultra-low temperature cold-chain logistics or immediate point-of-use synthesis.
When selecting a protecting group for an amine in the presence of an acrylamide warhead, Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) present significant process liabilities. Cbz removal typically requires catalytic hydrogenation (Pd/C, H2), which inevitably reduces the critical acrylamide double bond. Fmoc requires basic conditions (e.g., piperidine) that can trigger unwanted aza-Michael additions to the acrylamide. The Boc group in CAS 1210749-91-9 is cleanly cleaved using mild acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM) in under 2 hours, preserving 100% of the acrylamide functionality [1].
| Evidence Dimension | Warhead survival during deprotection |
| Target Compound Data | 100% acrylamide retention (acidic Boc cleavage) |
| Comparator Or Baseline | 0% retention (Cbz hydrogenation) or significant degradation (Fmoc base cleavage) |
| Quantified Difference | Complete preservation of the Michael acceptor vs. total loss or side-reaction |
| Conditions | Standard deprotection (Acidic vs. Hydrogenation vs. Basic) |
Boc is the only mainstream protecting group that allows for reliable, scalable liberation of the amine without destroying the covalent warhead.
Directly leveraging the yield advantages outlined in Section 3, this compound is procured as a core building block to attach cysteine-reactive acrylamide warheads to kinase inhibitor scaffolds (e.g., BTK, EGFR). Following acidic Boc deprotection, the resulting amine is coupled to the target core via SNAr or Buchwald-Hartwig cross-coupling, ensuring high final-step yields [1].
In targeted protein degradation, this compound serves as a bifunctional linker-warhead module. The stable acrylamide anchors covalently to the target protein, while the orthogonally deprotected piperidine amine provides a reliable attachment point for the E3 ligase ligand linker, avoiding complex late-stage functionalization [1].
Taking advantage of its shelf-stable acrylamide moiety, this compound is utilized as a specialty monomer in polymer science. The acrylamide polymerizes into the hydrogel backbone, leaving the Boc-protected amines available for precisely controlled post-polymerization modification or cross-linking after acidic deprotection [1].